4-(Azetidin-1-ylmethyl)piperidine
Overview
Description
4-(Azetidin-1-ylmethyl)piperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its ring strain, which imparts unique reactivity. The piperidine ring, a six-membered nitrogen-containing ring, is a common scaffold in many drugs and natural products.
Mechanism of Action
Target of Action
The primary target of 4-(Azetidin-1-ylmethyl)piperidine is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are regulated by the compound, leading to inhibition of cell migration and helping in cell cycle arrest to inhibit the survivability of cancer cells .
Result of Action
The compound’s action results in the inhibition of cell migration and cell cycle arrest, thereby reducing the survivability of cancer cells . This suggests that the compound could potentially be used in the treatment of various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-ylmethyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions to form the azetidine ring. This is followed by nucleophilic substitution reactions to attach the azetidine ring to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize solid acid catalysts, such as magnesium hydrogen sulfate, to facilitate the cyclo-condensation reactions required to form the piperidine ring .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(Azetidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Piperidine: A six-membered nitrogen-containing ring that is a common scaffold in many drugs.
Azetidine: A four-membered nitrogen-containing ring known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity to azetidine.
Uniqueness: 4-(Azetidin-1-ylmethyl)piperidine is unique due to the combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. The presence of both rings allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZQIJLZVVMGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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